Dierbium trioxalate
Description
Dierbium trioxalate (chemical formula: $ \text{Er}2(\text{C}2\text{O}4)3 $) is a rare-earth oxalate complex where erbium (Er) ions coordinate with oxalate ($ \text{C}2\text{O}4^{2-} $) ligands. This compound is primarily studied for its structural and coordination chemistry properties, particularly in heterometallic frameworks. For example, Wang et al. (2008) synthesized a 3D heterometallic coordination polymer, $ \text{[CuEr}2(\text{C}2\text{O}4)(\text{pyzdc})2(\text{H}2\text{O})6] \cdot 3\text{H}_2\text{O} $, where oxalate and pyrazolato ligands bridge copper (Cu) and erbium ions . This structure highlights the role of oxalate in stabilizing lanthanide-transition metal frameworks, a key feature of this compound derivatives.
Properties
CAS No. |
30618-31-6 |
|---|---|
Molecular Formula |
C6H26Er2O22 |
Molecular Weight |
784.78 g/mol |
IUPAC Name |
erbium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Er.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
InChI Key |
CYHKKMLSGVLNPD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Er+3].[Er+3] |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Er].[Er] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dierbium trioxalate can be synthesized through the reaction of erbium salts with oxalic acid. A common method involves dissolving erbium nitrate or erbium chloride in water, followed by the addition of oxalic acid. The reaction typically occurs at room temperature, resulting in the precipitation of this compound as a solid. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of automated systems and continuous processing techniques can enhance efficiency and scalability .
Chemical Reactions Analysis
Thermal Decomposition Reactions
Dierbium trioxalate undergoes thermal decomposition under specific conditions, producing terbium oxides and carbon oxides. Key findings include:
The decahydrate form initially loses water molecules upon heating, transitioning to the anhydrous form before further decomposition to terbium(III) oxide (Tb₂O₃) and mixed carbon oxides (CO and CO₂) .
Reactions with Hydrochloric Acid
This compound reacts with hydrochloric acid to form a hydrogen oxalate complex:
H[Tb(C₂O₄)₂]·6H₂O
This reaction is notable for its stoichiometric relationship and hydration state preservation .
Structural and Stability Insights
| Property | Observation | Citations |
|---|---|---|
| Hydration State | Decahydrate form is stable at room temp | |
| Thermal Stability | Converts to Tb₂O₃ upon prolonged heating | |
| Solubility | Insoluble in water (anhydrous form) |
The compound’s stability is temperature-dependent, with water loss initiating at moderate heating and full decomposition occurring at higher temperatures .
Scientific Research Applications
Dierbium trioxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other erbium compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components .
Mechanism of Action
The mechanism of action of dierbium trioxalate involves its interaction with molecular targets through coordination chemistry. The oxalate ligands facilitate the binding of the compound to various substrates, enabling catalytic and other chemical processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Coordination Properties
- Iron(III) Trioxalate ($ \text{Fe}(\text{C}2\text{O}4)3^{3-} $): Unlike this compound, iron trioxalate is highly pH-sensitive. At pH > 2, it forms stable trianionic complexes, while below pH 1, it decomposes into monobioxalate species ($ \text{FeHC}2\text{O}4^{2+} $) . Thermodynamic studies confirm its stability ($ \Delta Gf^\circ = -3753.88 \, \text{kcal/mol} $) under mildly acidic conditions (pH 1–3) .
- Europium(III) Oxalate : Forms hydrated layered structures but lacks the heterometallic bonding observed in this compound-copper frameworks. Its solubility in water is higher due to weaker lanthanide-oxalate interactions .
2.3 Thermodynamic and Kinetic Behavior
- This compound’s stability is enhanced by strong Er–O bonds (ionic radius: $ \text{Er}^{3+} = 0.89 \, \text{Å} $), whereas iron trioxalate relies on pH-dependent ligand exchange. For example, $ \text{Fe}(\text{C}2\text{O}4)3^{3-} $ decomposes at pH < 1, releasing $ \text{Fe}^{3+} $ and $ \text{C}2\text{O}_4^{2-} $, a process absent in erbium analogs due to lanthanide-oxalate bond strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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